molecular formula C17H31NO4 B12275831 L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-

L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-

Cat. No.: B12275831
M. Wt: 313.4 g/mol
InChI Key: BWSWZBCSFZAYOB-CABCVRRESA-N
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Description

L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-: is a compound with the molecular formula C17H31NO4 . It is a derivative of L-proline, a naturally occurring amino acid, and features a hydroxyl group and a dodecanoyl group attached to the proline ring. This compound is known for its unique structural properties, which include a five-membered ring, a carboxylic acid group, and a tertiary amide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- typically involves the following steps:

    Starting Material: The synthesis begins with L-proline as the starting material.

    Hydroxylation: The hydroxylation of L-proline is achieved using specific reagents and catalysts to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Hydroxylation: Utilizing large reactors and efficient catalysts to achieve the hydroxylation step.

    Acylation in Bulk: Conducting the acylation reaction in large-scale reactors with precise control over temperature and reaction time to maximize yield.

Chemical Reactions Analysis

Types of Reactions

L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical processes.

    Pathways: It influences pathways related to protein synthesis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- can be compared with other similar compounds, such as:

    L-Proline: The parent compound, lacking the hydroxyl and dodecanoyl groups.

    4-Hydroxyproline: Similar structure but without the dodecanoyl group.

    N-Dodecanoylproline: Similar structure but without the hydroxyl group.

The uniqueness of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

(2S,4R)-1-dodecanoyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-14(19)12-15(18)17(21)22/h14-15,19H,2-13H2,1H3,(H,21,22)/t14-,15+/m1/s1

InChI Key

BWSWZBCSFZAYOB-CABCVRRESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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